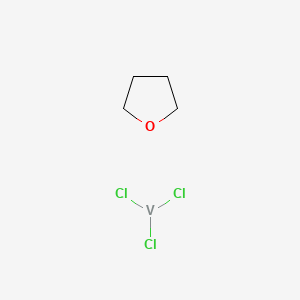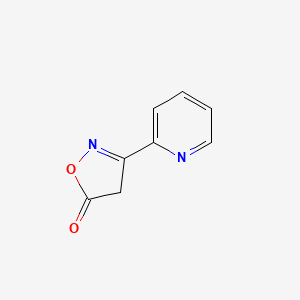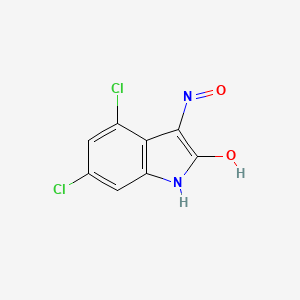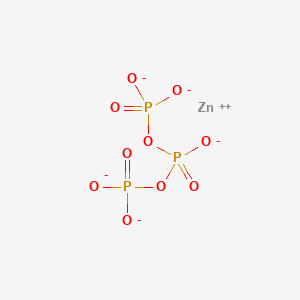![molecular formula C18H16N4O3 B579573 (1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol CAS No. 17460-16-1](/img/structure/B579573.png)
(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol is a complex organic compound with a unique structure that combines a pyrazoloquinoxaline core with a propanetriol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazoloquinoxaline core, followed by the introduction of the phenyl group and the propanetriol moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a variety of substituted pyrazoloquinoxalines.
Aplicaciones Científicas De Investigación
(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular effects.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas such as oncology, neurology, and infectious diseases.
Industry: Its unique structure and reactivity make it useful in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazoloquinoxalines and their derivatives, such as:
- 1-Phenyl-1H-pyrazolo[3,4-b]quinoxaline
- 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]quinoxaline
- 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-b]quinoxaline
Uniqueness
What sets (1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol apart is its specific stereochemistry and the presence of the propanetriol moiety, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
17460-16-1 |
|---|---|
Fórmula molecular |
C18H16N4O3 |
Peso molecular |
336.351 |
Nombre IUPAC |
(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C18H16N4O3/c23-10-14(24)17(25)15-16-18(20-13-9-5-4-8-12(13)19-16)22(21-15)11-6-2-1-3-7-11/h1-9,14,17,23-25H,10H2/t14-,17-/m0/s1 |
Clave InChI |
SZIWVPXLZYHQFM-YOEHRIQHSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3C(=N2)C(C(CO)O)O |
Sinónimos |
(1R,2S)-1-[1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl]-1,2,3-propanetriol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)



![[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate](/img/structure/B579494.png)

![(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B579497.png)
![(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane](/img/structure/B579500.png)
![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)
![zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B579503.png)

![4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B579511.png)
